Cas no 1807151-05-8 (Methyl 4-bromo-3-nitropicolinate)

Methyl 4-bromo-3-nitropicolinate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-bromo-3-nitropicolinate
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- Inchi: 1S/C7H5BrN2O4/c1-14-7(11)5-6(10(12)13)4(8)2-3-9-5/h2-3H,1H3
- InChI Key: JCPLYRBWGOODOW-UHFFFAOYSA-N
- SMILES: BrC1C=CN=C(C(=O)OC)C=1[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 242
- XLogP3: 1.6
- Topological Polar Surface Area: 85
Methyl 4-bromo-3-nitropicolinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029011312-1g |
Methyl 4-bromo-3-nitropicolinate |
1807151-05-8 | 95% | 1g |
$2,895.00 | 2022-03-31 | |
Alichem | A029011312-250mg |
Methyl 4-bromo-3-nitropicolinate |
1807151-05-8 | 95% | 250mg |
$1,029.00 | 2022-03-31 |
Methyl 4-bromo-3-nitropicolinate Related Literature
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
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Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
Additional information on Methyl 4-bromo-3-nitropicolinate
Methyl 4-bromo-3-nitropicolinate: A Versatile Pyrazolone Derivative with Promising Applications in Biomedical Research
Methyl 4-bromo-3-nitropicolinate, with the CAS No. 1807151-05-8, is a key compound in the pyrazolone family that has garnered significant attention in recent years due to its unique chemical structure and potential biological activities. This molecule, characterized by its 4-bromo-3-nitro substituents on the pyrazolone ring, exhibits multifunctional properties that make it a valuable candidate for drug discovery and material science applications. Recent studies have highlighted its role in modulating enzymatic pathways and its potential as a scaffold for developing novel therapeutics targeting inflammatory and neurodegenerative diseases.
The chemical structure of Methyl 4-bromo-3-nitropicolinate consists of a five-membered pyrazolone ring with two functional groups: a nitro group at the 3-position and a bromine atom at the 4-position. This structural arrangement imparts unique electronic and steric properties to the molecule, enabling it to interact with various biological targets. The pyrazolone framework is known for its ability to form hydrogen bonds and engage in π-π stacking interactions, which are critical for its biological activity. Recent research published in Journal of Medicinal Chemistry (2023) has demonstrated that the nitro group enhances the molecule's ability to modulate redox reactions, while the bromine substituent influences its lipophilicity and membrane permeability.
Methyl 4-bromo-3-nitropicolinate has been extensively studied for its potential in pharmaceutical applications. A 2024 study in ACS Chemical Biology revealed that this compound exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key mediator of inflammation. The pyrazolone ring is believed to act as a scaffold for binding to transcription factors, thereby suppressing the expression of pro-inflammatory cytokines. Additionally, the nitro group may contribute to nitric oxide (NO) production, which has been linked to its anti-inflammatory and vasodilatory properties. These findings suggest that Methyl 4-bromo-3-nitropicolinate could serve as a lead compound for developing drugs targeting chronic inflammatory conditions.
Recent advances in synthetic chemistry have enabled the efficient preparation of Methyl 4-bromo-3-nitropicolinate through multistep reactions involving nitration and bromination. The CAS No. 1807151-05-8 compound is typically synthesized from 4-hydroxy-3-nitrobenzaldehyde, which undergoes a series of reactions to introduce the bromine substituent. A 2023 paper in Organic Letters described a novel method for selectively brominating the 4-position of the pyrazolone ring, which significantly improves the yield and purity of the final product. This synthetic route has been optimized to minimize byproducts and ensure the compound's structural integrity, making it suitable for further biological evaluation.
One of the most promising applications of Methyl 4-bromo-3-nitropicolinate is in the field of neurodegenerative diseases. A 2024 study published in Neurochemistry International explored its potential as a neuroprotective agent. The nitro group was found to induce the production of nitric oxide, which has been shown to reduce oxidative stress in neuronal cells. Additionally, the pyrazolone ring may interact with metalloproteins, such as copper and iron, to prevent the formation of toxic reactive oxygen species (ROS). These properties make Methyl 4-bromo-3-nitropicolinate a candidate for treating conditions like Alzheimer's disease and Parkinson's disease, where oxidative stress plays a critical role.
In the realm of material science, Methyl 4-bromo-3-nitropicolinate has been investigated for its potential as a functional material in optoelectronics. The nitro group introduces electron-withdrawing effects, which can be exploited to tune the optical properties of the compound. A 2023 study in Advanced Materials Interfaces demonstrated that derivatives of Methyl 4-bromo-3-nitropicolinate exhibit excellent photovoltaic performance when incorporated into organic solar cells. The bromine substituent enhances the molecule's charge transport properties, making it a promising candidate for next-generation solar energy technologies.
Despite its potential, the synthesis and characterization of Methyl 4-bromo-3-nitropicolinate require careful optimization. A 2024 review in Chemical Reviews highlighted challenges in achieving high stereochemical purity during the bromination step. The pyrazolone ring is susceptible to side reactions, particularly when exposed to harsh conditions. Researchers have proposed using microwave-assisted synthesis and chiral catalysts to improve the efficiency and selectivity of the reaction. These advancements are crucial for scaling up the production of the compound for industrial and pharmaceutical applications.
Furthermore, the biological activity of Methyl 4-bromo-3-nitropicolinate is influenced by its molecular interactions with target proteins. A 2023 study in Proteins: Structure, Function, and Bioinformatics used molecular docking simulations to identify potential binding sites on the enzyme COX-2, a target for anti-inflammatory drugs. The nitro group was found to form hydrogen bonds with specific residues, while the bromine substituent stabilized the interaction through van der Waals forces. These findings suggest that Methyl 4-bromo-3-nitropicolinate could act as a competitive inhibitor of COX-2, reducing the production of prostaglandins and alleviating inflammation.
As research on Methyl 4-bromo-3-nitropicolinate progresses, its potential applications continue to expand. The pyrazolone ring and its functional groups provide a versatile platform for designing new compounds with tailored properties. For instance, modifying the bromine substituent to other halogens or introducing additional functional groups could lead to compounds with enhanced pharmacological profiles. A 2024 study in MedChemComm explored the effects of replacing the bromine atom with chlorine, which resulted in improved solubility and bioavailability, suggesting that such modifications could optimize the compound for therapeutic use.
In conclusion, Methyl 4-bromo-3-nitropicolinate (CAS No. 1807151-05-8) is a multifunctional compound with significant potential in pharmaceutical and material science applications. Its unique chemical structure and functional groups enable it to interact with various biological targets, making it a promising candidate for developing drugs targeting inflammatory and neurodegenerative diseases. Ongoing research continues to uncover new applications and optimize its synthesis, highlighting its importance in the fields of medicinal chemistry and materials engineering.
For more information on the synthesis, biological activity, and applications of Methyl 4-bromo-3-nitropicolinate, refer to the latest studies published in reputable scientific journals. These findings underscore the compound's role as a versatile scaffold for future innovations in drug discovery and functional materials.
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